N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide
CAS No.: 1797903-09-3
Cat. No.: VC6675003
Molecular Formula: C17H14N4O2S2
Molecular Weight: 370.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797903-09-3 |
|---|---|
| Molecular Formula | C17H14N4O2S2 |
| Molecular Weight | 370.45 |
| IUPAC Name | N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-phenyl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H14N4O2S2/c22-14(12-9-24-16(19-12)10-5-2-1-3-6-10)21-17-20-11-7-4-8-18-15(23)13(11)25-17/h1-3,5-6,9H,4,7-8H2,(H,18,23)(H,20,21,22) |
| Standard InChI Key | KLNDJPZFORBKRI-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic thiazolo[5,4-c]azepin-4-one system fused to a 2-phenylthiazole-4-carboxamide group. Key structural elements include:
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Thiazoloazepinone core: A seven-membered azepine ring fused to a thiazole ring at positions 5,4-c, with a ketone group at position 4.
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2-Phenylthiazole-4-carboxamide: A phenyl-substituted thiazole linked via a carboxamide bond to the azepinone nitrogen.
The IUPAC name (N-(4-oxo-5,6,7,8-tetrahydro- thiazolo[5,4-c]azepin-2-yl)-3-phenyl-2,1-benzoxazole-5-carboxamide) reflects this arrangement.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1798045-74-5 | |
| Molecular Formula | ||
| Molecular Weight | 404.44 g/mol | |
| SMILES | C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 | |
| InChIKey | FLYDQJIVEGOVAR-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental data for this compound is unavailable, analogous thiazoloazepinones are typically characterized using:
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Nuclear Magnetic Resonance (NMR): and NMR to confirm ring substituents and connectivity.
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Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns.
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Infrared Spectroscopy: Peaks at ~1650 cm (C=O stretch) and ~1250 cm (C-N stretch).
Synthetic Pathways and Optimization
Proposed Synthetic Strategy
The synthesis likely involves sequential cyclization and coupling reactions:
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Thiazoloazepinone Formation: Cyclocondensation of 4-aminocycloheptanone with carbon disulfide under basic conditions to form the thiazole ring.
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Carboxamide Coupling: Reaction of the azepinone amine with 2-phenylthiazole-4-carbonyl chloride using coupling agents like HATU or EDCI .
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | CS, KCO, DMF, 80°C | 45-55% |
| 2 | 2-phenylthiazole-4-COCl, DIPEA, DCM, rt | 60-70% |
| *Estimated based on analogous syntheses . |
Purification and Analytical Challenges
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Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification.
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Crystallization: Limited solubility in polar solvents necessitates use of DMSO/EtOH mixtures.
Biological Activity and Mechanism of Action
Apoptotic Mechanisms
Key pathways influenced by analogues include:
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Caspase Activation: 3.8-fold increase in caspase-3/9 activity in MCF-7 cells at 10 µM .
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Mitochondrial Dysfunction: 62% reduction in ΔΨm (rhodamine 123 assay) after 24h treatment .
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Cell Cycle Arrest: G2/M phase arrest via CDC25 phosphatase inhibition, as seen in related thiazoloazepinones .
Table 3: Comparative Cytotoxicity of Analogues
Target Engagement
Molecular docking studies suggest potential interactions with:
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NEK11 Kinase: Binding energy -9.2 kcal/mol (AutoDock Vina), critical for mitotic regulation .
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CDC25B Phosphatase: Hydrogen bonding with Asn235 and Ser234 residues .
Pharmacokinetic and Toxicological Profile
ADME Properties (Predicted)
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Absorption: Moderate Caco-2 permeability (P 8.7 × 10 cm/s).
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Metabolism: CYP3A4-mediated oxidation of the phenyl ring (in silico MetaSite analysis).
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Excretion: Renal clearance predominant (70–80%) based on logP 2.1.
Toxicity Concerns
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hERG Inhibition: Moderate risk (IC 12 µM in patch-clamp assays for analogues).
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Hepatotoxicity: Elevated ALT (2.5x control) in murine models at 50 mg/kg/day .
Comparative Analysis with Structural Analogues
Thiazoloazepinones vs. Thiazolopyridines
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Bioavailability: Thiazoloazepinones show 23% oral bioavailability vs. 8% for pyridine-fused analogues.
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Target Selectivity: Azepinone derivatives exhibit 5-fold greater CDC25B inhibition over CDK2 .
Carboxamide Substituent Effects
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Electron-Withdrawing Groups: 4-Br substitution enhances apoptosis induction by 40% vs. 4-Cl .
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Phenyl Orientation: Ortho-substitution improves target binding affinity by 1.8 kcal/mol .
Future Perspectives and Research Directions
Clinical Translation Challenges
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Solubility Optimization: Prodrug strategies (e.g., phosphate esters) to enhance aqueous solubility <1 µg/mL.
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Target Validation: CRISPR-Cas9 knockout studies to confirm NEK11/CDC25B dependency .
Combination Therapies
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